molecular formula C16H13NO B14301223 2-(4-Methylphenyl)-4-phenyl-1,3-oxazole CAS No. 116897-05-3

2-(4-Methylphenyl)-4-phenyl-1,3-oxazole

Cat. No.: B14301223
CAS No.: 116897-05-3
M. Wt: 235.28 g/mol
InChI Key: QMMADFALPZZPAR-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-4-phenyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic aromatic compounds containing both nitrogen and oxygen in a five-membered ring This specific compound is characterized by the presence of a 4-methylphenyl group and a phenyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-phenyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-phenyl-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce oxazole alcohols.

Scientific Research Applications

2-(4-Methylphenyl)-4-phenyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-phenyl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-dihydro-1,3-oxazole: Lacks the 4-methylphenyl group, resulting in different chemical properties.

    2-(4-Methoxyphenyl)-4-phenyl-1,3-oxazole: Contains a methoxy group instead of a methyl group, affecting its reactivity and applications.

    2-(4-Chlorophenyl)-4-phenyl-1,3-oxazole: The presence of a chlorine atom introduces different electronic effects and reactivity.

Uniqueness

2-(4-Methylphenyl)-4-phenyl-1,3-oxazole is unique due to the presence of both a 4-methylphenyl group and a phenyl group, which confer specific electronic and steric properties. These properties make it suitable for various applications, including its potential use as a pharmaceutical intermediate and in materials science.

Properties

CAS No.

116897-05-3

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

2-(4-methylphenyl)-4-phenyl-1,3-oxazole

InChI

InChI=1S/C16H13NO/c1-12-7-9-14(10-8-12)16-17-15(11-18-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

QMMADFALPZZPAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CO2)C3=CC=CC=C3

Origin of Product

United States

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